molecular formula C20H17N5OS B2944998 N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 923679-02-1

N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2944998
CAS RN: 923679-02-1
M. Wt: 375.45
InChI Key: SGHDBTCEMOTMMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups . The benzyl group, thiazole ring, triazole ring, and carboxamide group would each contribute to the overall structure . The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups . The thiazole and triazole rings could potentially undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The carboxamide group could also participate in reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the thiazole and triazole rings could potentially make the compound aromatic . The carboxamide group could contribute to the compound’s solubility in water .

Scientific Research Applications

Neuraminidase Inhibitory Activity

This compound has been synthesized and evaluated for its neuraminidase inhibitory activity in vitro . Among the synthesized compounds, nitro-substituted compounds showed good neuraminidase inhibitory activity . This suggests potential use in the treatment of diseases like influenza, which are caused by neuraminidase-producing viruses .

Anticancer Applications

2-aminothiazole scaffold, a fundamental part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It has been found that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This suggests potential use in the development of anticancer drugs .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant activity . The synthesized derivatives showed a significant protection level for animals in the scPTZ model and are promising compounds for the design of potential anticonvulsants with satisfactory drug-like parameters .

Anti-Inflammatory Activity

The compound has potential anti-inflammatory activity. It has been found that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess anti-inflammatory activities . This suggests potential use in the treatment of diseases characterized by inflammation .

Antiviral Applications

2-aminothiazole derivatives, which include this compound, have been found to possess antiviral activities . This suggests potential use in the development of antiviral drugs .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific target protein in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in medicinal chemistry . This could include studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-18(23-24-25(14)16-10-6-3-7-11-16)19(26)22-20-21-13-17(27-20)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHDBTCEMOTMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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